8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione
Description
8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione (CAS: 4464-94-2) is a bicyclic heterocyclic compound featuring a fused indene-pyrrole scaffold with two ketone groups at positions 1 and 3. The [1,2-c] pyrrole ring fusion distinguishes it from isomers like indeno[1,2-b]pyrrole derivatives. This structural motif confers rigidity and electronic conjugation, making it relevant in materials science and medicinal chemistry.
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4,8b-dihydro-3aH-indeno[1,2-c]pyrrole-1,3-dione |
InChI |
InChI=1S/C11H9NO2/c13-10-8-5-6-3-1-2-4-7(6)9(8)11(14)12-10/h1-4,8-9H,5H2,(H,12,13,14) |
InChI Key |
LJIBAUVYCANRJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)C(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione can be achieved through several methods. One efficient approach involves the oxidative cyclization of diynes with pyridine N-oxides using copper (I) and gold (I) catalysts . This method leverages the selective activation of non-polarized and aminated alkynes, leading to the formation of the desired pyrrole derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly at the pyrrole ring, where electrophilic substitution is common.
Common Reagents and Conditions
Oxidation: Copper (I) and gold (I) catalysts, pyridine N-oxides.
Substitution: Electrophilic reagents such as halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with molecular targets through its fused ring system. This interaction can modulate various biological pathways, making it a candidate for drug development. The exact molecular targets and pathways depend on the specific application and functionalization of the compound.
Comparison with Similar Compounds
Structural Variations and Electronic Properties
- Ring Fusion Position: The [1,2-c] pyrrole fusion in the target compound contrasts with [1,2-b] derivatives (e.g., methyl 1-benzyl-3a,8b-dihydroxyindeno[1,2-b]pyrrole-3-carboxylate in ).
- Functional Groups: The dione groups in the target compound increase polarity and hydrogen-bonding capacity compared to ester- or amide-substituted analogs (e.g., compounds 4a and 8a in ). This difference impacts solubility and crystallinity, as seen in crystal structures of nitro- and methylsulfanyl-substituted indeno[1,2-b]pyrroles () .
Data Tables
Table 1: Comparative Physical Properties of Selected Compounds
Biological Activity
8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione, with the CAS number 4464-94-2, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, cytotoxicity, and antiproliferative effects of this compound based on recent studies.
- Molecular Formula : C11H9NO2
- Molar Mass : 187.19 g/mol
- Structural Characteristics : The compound features a fused indeno-pyrrole structure with two carbonyl groups contributing to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves cyclization reactions of pyrrole derivatives. For instance, it can be synthesized through the reaction of pyrrole hydrazides with aldehydes, leading to various hydrazone derivatives that exhibit significant biological activity .
Cytotoxicity and Antiproliferative Effects
Recent studies have highlighted the cytotoxic and antiproliferative properties of this compound:
- Cell Lines Tested : The compound was evaluated against various tumor and non-tumor cell lines including human melanoma (SH-4) and keratinocytes (HaCaT).
- Cytotoxicity Results : The cytotoxic effects were assessed using the MTT assay. The compound demonstrated low cytotoxicity towards mouse embryonic fibroblasts (BALB 3T3), indicating a favorable safety profile.
- Antiproliferative Activity : The most notable findings include:
- IC50 Values : The IC50 for SH-4 melanoma cells was reported at , which is comparable to established chemotherapeutic agents such as Carboplatin (IC50 = 18.2 µM) and Temozolomide (IC50 = 50 µM) .
- Selectivity Index (SI) : A selectivity index of was noted for the compound against human melanoma cells .
The mechanism behind the antiproliferative effects appears to involve:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It induces S-phase cell cycle arrest, which is critical in preventing cancer cell proliferation .
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared with other pyrrole-based compounds:
| Compound Name | IC50 (µM) | Selectivity Index | Mechanism |
|---|---|---|---|
| 8,8a-Dihydroindeno... | 44.63 | 3.83 | Apoptosis; S-phase arrest |
| Carboplatin | 18.2 | N/A | DNA cross-linking |
| Temozolomide | 50 | N/A | DNA alkylation |
| Ribociclib | 34.96 | N/A | CDK inhibition |
Case Studies
In a recent study published in PubMed, a series of hydrazones derived from pyrrole were synthesized and tested alongside this compound. Among these derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
